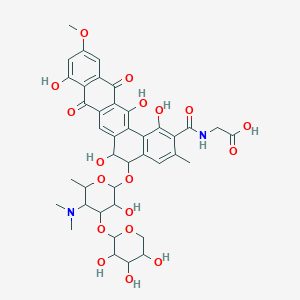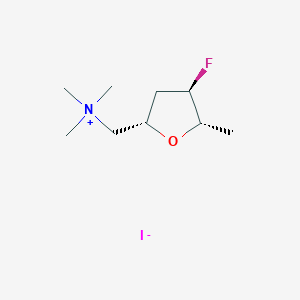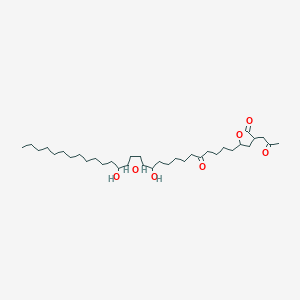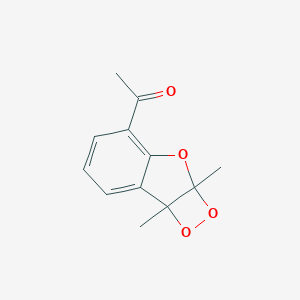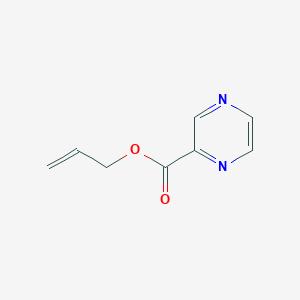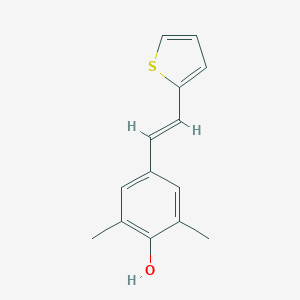
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol, also known as DMTT, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The exact mechanism of action of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is not yet fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress, as well as modulate the expression of genes involved in cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been found to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis, suggesting potential applications in cancer research. Additionally, 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol in lab experiments is its ability to modulate multiple biological pathways, making it a valuable tool for investigating various biological processes. However, one limitation of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is that it has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol. One area of interest is its potential use in developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol and its potential applications in cancer research. Finally, more studies are needed to investigate the potential advantages and limitations of using 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol in lab experiments, as well as its potential applications in other fields such as pharmacology and biochemistry.
Métodos De Síntesis
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenol with 2-thiopheneacetic acid, followed by a Wittig reaction with methyltriphenylphosphonium bromide. This yields the intermediate compound, which can be further reacted with 2-bromoethylbenzene to produce 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has been widely used in scientific research for its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It has been found to have a range of biological effects, including anti-inflammatory, antioxidant, and antitumor activity. 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
125721-82-6 |
|---|---|
Nombre del producto |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol |
Fórmula molecular |
C14H14OS |
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-10-8-12(9-11(2)14(10)15)5-6-13-4-3-7-16-13/h3-9,15H,1-2H3/b6-5+ |
Clave InChI |
CUTHZVKEIWXBMP-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
Sinónimos |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)phenol BI-L 226 BI-L-226 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



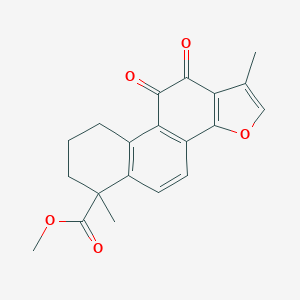
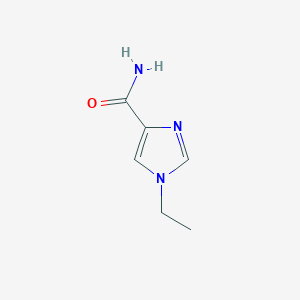
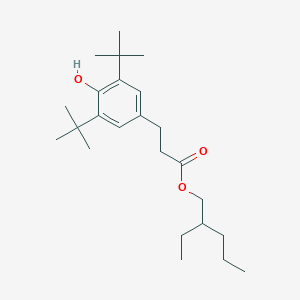
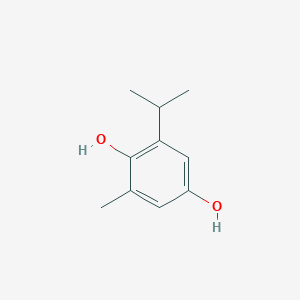
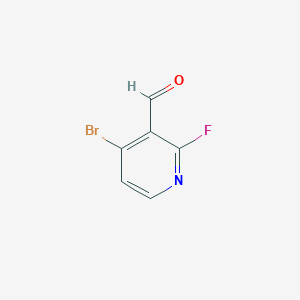
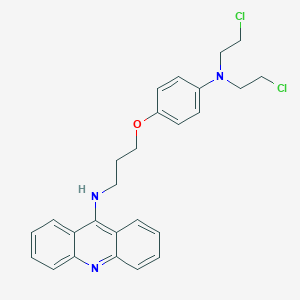
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
